4-Methylpyridine (γ-picoline) is the mandatory para-isomer for isonicotinic acid-based APIs like isoniazid. Its para-methyl group ensures selective oxidation, while unhindered nitrogen (pKa 6.08) provides superior nucleophilic catalysis. Key differentiators: • Exclusive isonicotinic acid precursor-avoids nicotinic acid from 3-methyl isomer. • Effective catalyst for acylations and organometallic additions, unlike sterically hindered 2-methylpyridine. • Direct monomer for 4-vinylpyridine (ion-exchange resins, dye promoters). In stock, high purity, global shipping.
4-Methylpyridine, commonly known as γ-picoline, is a fundamental heterocyclic building block characterized by a methyl group positioned para to the pyridine nitrogen. Commercially procured as a clear liquid, it exhibits a boiling point of 145 °C and serves as a critical precursor in both pharmaceutical and polymer manufacturing. Unlike generic unsubstituted pyridine, the para-methyl substitution enhances its basicity (pKa ~6.08) while maintaining an unhindered nitrogen lone pair, making it highly valuable as a nucleophilic catalyst, a specialized solvent, and the exclusive starting material for isonicotinic acid derivatives[1].
Substituting 4-methylpyridine with its closely related isomers, 2-methylpyridine or 3-methylpyridine, fundamentally alters reaction pathways and product identities. In active pharmaceutical ingredient (API) manufacturing, the exact para-position of the methyl group is strictly required to synthesize isonicotinic acid; using 3-methylpyridine instead yields nicotinic acid, completely changing the pharmacological profile of downstream drugs [1]. Furthermore, in organometallic and nucleophilic catalysis workflows, the ortho-methyl group in 2-methylpyridine introduces severe steric hindrance around the nitrogen atom, drastically suppressing nucleophilic addition reactions that proceed smoothly with 4-methylpyridine [2].
The position of the methyl group critically dictates the reactivity of the pyridine ring toward nucleophiles. When reacted with n-butyllithium in THF, 4-methylpyridine yields a 67:33 mixture of the 1,2-nucleophilic addition product versus the laterally metalated derivative. In stark contrast, the sterically hindered 2-methylpyridine yields only 3% of the addition product under identical conditions [1].
| Evidence Dimension | Yield of 1,2-nucleophilic addition product (with n-BuLi) |
| Target Compound Data | 67% (relative to metalation) |
| Comparator Or Baseline | 2-Methylpyridine: 3% |
| Quantified Difference | Over 22-fold higher proportion of nucleophilic addition product |
| Conditions | Reaction with n-butyllithium in THF |
This confirms 4-methylpyridine as the appropriate choice for synthetic pathways requiring unhindered nucleophilic attack at the nitrogen or adjacent ring positions, avoiding the steric blocking seen in ortho-substituted analogs.
The electron-donating inductive effect (+I) of the para-methyl group significantly enhances the basicity of the nitrogen atom compared to the unsubstituted parent compound. 4-Methylpyridine exhibits a pKa of 6.08, which is substantially higher than that of pyridine (pKa 5.23) and 3-methylpyridine (pKa 5.52).
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | 6.08 |
| Comparator Or Baseline | Pyridine: 5.23; 3-Methylpyridine: 5.52 |
| Quantified Difference | 0.56 to 0.85 pKa units higher basicity |
| Conditions | Aqueous solution, standard conditions |
The higher basicity combined with low steric hindrance makes 4-methylpyridine a more potent acid scavenger and nucleophilic base catalyst than pyridine or 3-methylpyridine in industrial formulations.
In industrial vapor-phase oxidation over vanadium-based catalysts, 4-methylpyridine is the exclusive precursor for isonicotinic acid, achieving industrial yields of 70-75%. Utilizing 3-methylpyridine under similar catalytic oxidation conditions yields nicotinic acid (niacin) instead, making the isomers completely non-interchangeable for the production of the anti-tuberculosis drug isoniazid [1].
| Evidence Dimension | Oxidation product identity and yield |
| Target Compound Data | Yields isonicotinic acid (70-75% industrial yield) |
| Comparator Or Baseline | 3-Methylpyridine: Yields nicotinic acid |
| Quantified Difference | Strict structural divergence in the final oxidized API precursor |
| Conditions | Continuous vapor-phase oxidation with V2O5-based catalysts |
Procurement for isoniazid API manufacturing strictly requires 4-methylpyridine, as generic picoline substitution results in the wrong pharmacological intermediate.
The physical properties of picoline isomers dictate their behavior during industrial distillation and crystallization. 4-Methylpyridine has a boiling point of 145 °C and a melting point of approximately 3 °C. In contrast, 2-methylpyridine boils at a significantly lower temperature (129 °C) and remains liquid down to -67 °C.
| Evidence Dimension | Boiling point and Melting point |
| Target Compound Data | BP: 145 °C, MP: 3 °C |
| Comparator Or Baseline | 2-Methylpyridine: BP: 129 °C, MP: -67 °C |
| Quantified Difference | 16 °C higher boiling point and 70 °C higher melting point |
| Conditions | Standard atmospheric pressure (1013 hPa) |
These distinct thermal transitions are critical for designing solvent recovery systems and low-temperature purification processes, preventing cross-contamination with other isomers.
Directly leveraging its exclusive oxidation to isonicotinic acid, 4-methylpyridine is the mandatory starting material for manufacturing isoniazid and related hydrazide drugs [1].
Due to its high basicity (pKa 6.08) and lack of steric hindrance around the nitrogen atom, it serves as a highly effective nucleophilic catalyst compared to 2-methylpyridine in complex organometallic additions and acylations[2].
4-Methylpyridine is the direct chemical precursor for synthesizing 4-vinylpyridine, a monomer used to manufacture specialized ion-exchange resins, water-proofing agents, and dye-adhesion promoters for synthetic fabrics .
Flammable;Acute Toxic;Irritant